Superior Nasal Bioavailability Enhancement of Human Growth Hormone: Lauroyllevocarnitine vs. Other Acylcarnitines and Subcutaneous Injection
In a rat model assessing intranasal delivery of human growth hormone (HGH), lauroylcarnitine chloride (LCC) at 1% concentration produced the highest absolute bioavailability among all acylcarnitines tested, reaching 17.4%. This represents 0.73 times the absolute bioavailability of subcutaneous (SC) injection (22.1%)—the clinical gold standard—and substantially exceeds the performance of comparator acylcarnitines [1]. In contrast, HGH administered intranasally without any acylcarnitine (control) showed markedly delayed absorption, appearing in blood only after 11.7 minutes, whereas LCC reduced onset time to the range of 0.28–2.7 minutes [1].
| Evidence Dimension | Absolute bioavailability of intranasally delivered human growth hormone (HGH) |
|---|---|
| Target Compound Data | 17.4% absolute bioavailability (lauroylcarnitine chloride at 1%) |
| Comparator Or Baseline | 22.1% (subcutaneous HGH injection, clinical standard); other acylcarnitines at 1% produced lower bioavailability values (unspecified but LCC was 'greatest') |
| Quantified Difference | LCC bioavailability is 0.73× the SC injection value; onset time reduced from 11.7 min (control) to 0.28–2.7 min (LCC-enhanced) |
| Conditions | Intranasal administration of HGH with 1% acylcarnitine in rats; pharmacokinetic analysis of plasma HGH levels |
Why This Matters
For researchers developing non-invasive peptide delivery systems, LCC's 17.4% absolute bioavailability—73% of the SC injection standard—provides a quantifiable benchmark for selecting the optimal acylcarnitine absorption enhancer, reducing the need for empirical screening of multiple chain-length analogs.
- [1] Wu S, et al. Nasal absorption kinetics of human growth hormone enhanced by acylcarnitines in rats. Int J Pharm. 2001;223(1-2):15-25. View Source
